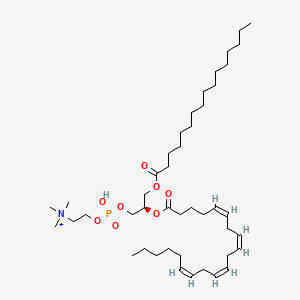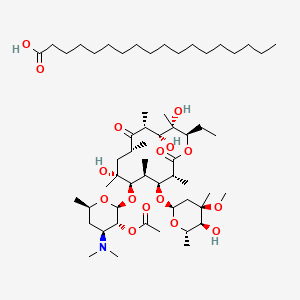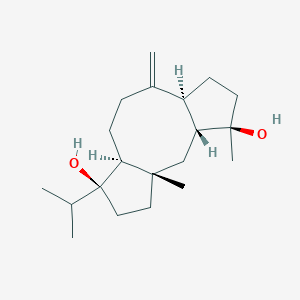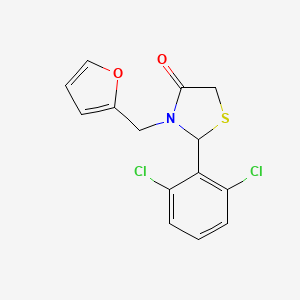
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)-
描述
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)- is a heterocyclic compound with promising applications in scientific research. This molecule has attracted attention due to its potential as a drug lead compound, as well as its diverse biological activities. In
作用机制
The exact mechanism of action of 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)- is not fully understood. However, it has been suggested that this molecule may exert its biological effects through the modulation of various signaling pathways, such as the NF-κB and PPARγ pathways. In addition, it has been proposed that this molecule may interact with specific enzymes or receptors, leading to the inhibition or activation of downstream signaling cascades.
Biochemical and Physiological Effects
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)- has been shown to exhibit a range of biochemical and physiological effects. For example, this molecule has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce the expression of anti-inflammatory cytokines, such as IL-10. In addition, it has been demonstrated to inhibit the growth and proliferation of cancer cells, and to induce apoptosis in these cells. Moreover, this molecule has been shown to exhibit antibacterial and antiviral activities, making it a potential therapeutic agent for the treatment of infectious diseases.
实验室实验的优点和局限性
One of the advantages of using 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)- in lab experiments is its diverse biological activities. This molecule can be used to study various signaling pathways and cellular processes, making it a valuable tool for scientific research. However, one of the limitations of using this molecule is its potential toxicity. It has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)-. One possible direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, such as Alzheimer's disease and diabetes. Another direction is the exploration of its mechanism of action, which may lead to the identification of new drug targets. Additionally, the synthesis of novel derivatives of this molecule may lead to the discovery of compounds with improved biological activities and reduced toxicity. Finally, the development of new methods for the synthesis of this molecule may facilitate its use in scientific research.
科学研究应用
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)- has been extensively studied for its potential as a drug lead compound. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. In addition, this molecule has been investigated for its potential as a therapeutic agent for the treatment of various diseases, such as Alzheimer's disease, diabetes, and obesity.
属性
IUPAC Name |
2-(2,6-dichlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2S/c15-10-4-1-5-11(16)13(10)14-17(12(18)8-20-14)7-9-3-2-6-19-9/h1-6,14H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGDIVQKAVGUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=C(C=CC=C2Cl)Cl)CC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424318 | |
| Record name | 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)- | |
CAS RN |
870106-52-8 | |
| Record name | 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[(3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]amino]benzoic acid](/img/structure/B1232178.png)
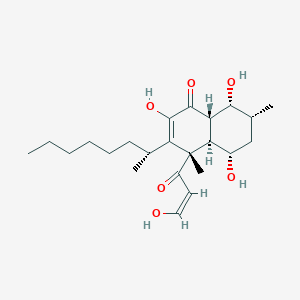
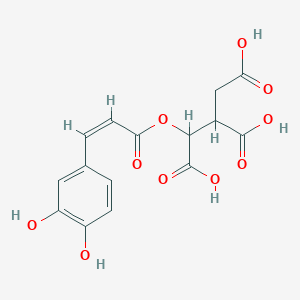
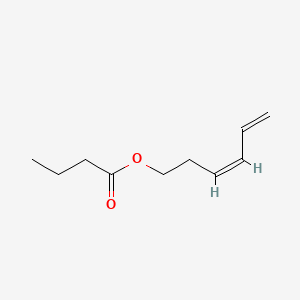

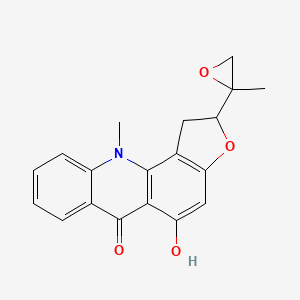


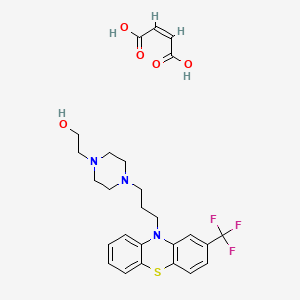
![(2S)-2-(benzenesulfonamido)-3-[[2-(4-piperidin-4-ylpiperidin-1-yl)-4-propan-2-yl-1,3-thiazole-5-carbonyl]amino]propanoic acid](/img/structure/B1232193.png)
